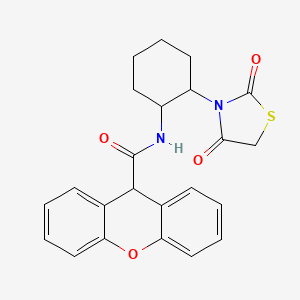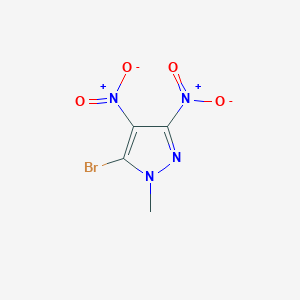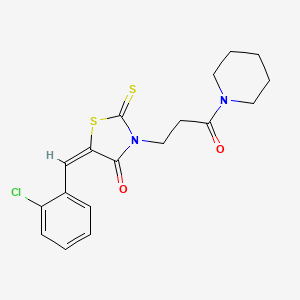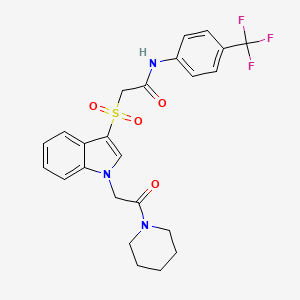![molecular formula C24H26N6O6 B2644107 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251688-48-8](/img/structure/B2644107.png)
5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O6 and its molecular weight is 494.508. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications of Triazole Derivatives
Ruthenium-catalyzed Synthesis of Triazole-based Scaffolds
- Triazole derivatives, similar to the structure , have been synthesized through a ruthenium-catalyzed process. These compounds have been applied in creating triazole-containing dipeptides and inhibitors, demonstrating the versatility of triazole scaffolds in drug discovery and peptidomimetic design. For example, certain triazoles synthesized using this method showed activity as HSP90 inhibitors, indicating their potential in cancer research and therapy (Ferrini et al., 2015).
Antimicrobial Activities of Triazole Derivatives
Synthesis and Evaluation of Antimicrobial Activities
- New triazole derivatives have been synthesized and assessed for their antimicrobial properties. This exploration underscores the potential of triazole compounds in combating microbial infections, providing a foundation for further research into similar compounds for antimicrobial applications (Bektaş et al., 2007).
Application in Synthesis of Biologically Active Compounds
Activated Carboxylates from Photooxygenation of Oxazoles
- Research into the photooxygenation of oxazoles, a related structural feature, has led to the development of activated carboxylates. These compounds serve as intermediates for synthesizing macrolides, highlighting the potential utility of oxazole derivatives in synthesizing complex biological molecules with potential therapeutic applications (Wasserman et al., 1981).
Triazole Analogues and Chemical Transformations
Triazole Analogues of Aminobenzylamine
- The synthesis of triazole analogues further substituted with methyl or benzyl groups has been explored, providing insights into the chemical versatility of triazole compounds. Such studies are fundamental in the development of new compounds with potential biological activities (Albert, 1970).
Eigenschaften
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-18(27-24(36-13)16-8-6-14(32-2)10-19(16)34-4)12-30-22(25)21(28-29-30)23(31)26-17-9-7-15(33-3)11-20(17)35-5/h6-11H,12,25H2,1-5H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFCIMDOXTWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2644024.png)

![tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2644027.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2644028.png)
![3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2644029.png)

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)
![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)
![4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2644035.png)




